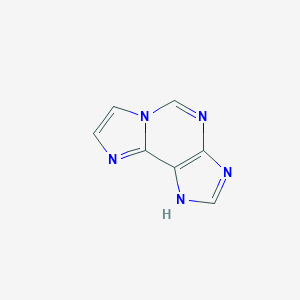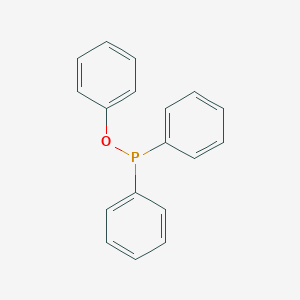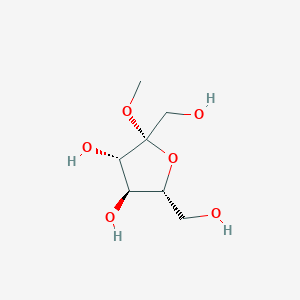
Copper nitrate basic
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicopper trihydroxide nitrate, also known as basic copper nitrate, is a chemical compound with the formula Cu₂(NO₃)(OH)₃. It is a light blue or greenish crystalline solid that is insoluble in water but soluble in dilute acids and ammonia. This compound is often encountered in various industrial applications and scientific research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dicopper trihydroxide nitrate can be synthesized through several methods. One common laboratory method involves the reaction of copper(II) nitrate with sodium hydroxide. The reaction proceeds as follows: [ 2 \text{Cu(NO}_3\text{)}_2 + 3 \text{NaOH} \rightarrow \text{Cu}_2(\text{NO}_3)(\text{OH})_3 + 3 \text{NaNO}_3 ]
Industrial Production Methods: In industrial settings, dicopper trihydroxide nitrate is often produced by the controlled hydrolysis of copper(II) nitrate solutions. The process involves maintaining a specific pH range (typically between 4 and 7) to ensure the formation of the desired product. The reaction is carried out at elevated temperatures to enhance the reaction rate and yield .
Types of Reactions:
Oxidation: Dicopper trihydroxide nitrate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can be reduced to copper(I) compounds under appropriate conditions.
Substitution: The hydroxide groups in dicopper trihydroxide nitrate can be substituted by other anions, such as chloride or sulfate, through ion exchange reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Solutions of chloride or sulfate salts.
Major Products Formed:
Oxidation: Copper(II) oxide or other higher oxidation state copper compounds.
Reduction: Copper(I) oxide or elemental copper.
Substitution: Copper chloride or copper sulfate.
Aplicaciones Científicas De Investigación
Dicopper trihydroxide nitrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other copper compounds and as a catalyst in various chemical reactions.
Biology: It has been studied for its potential antimicrobial properties and its role in biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an active ingredient in certain medications.
Mecanismo De Acción
The mechanism of action of dicopper trihydroxide nitrate involves its ability to interact with various molecular targets. In biological systems, it can interact with proteins and enzymes, potentially inhibiting their activity. The compound’s hydroxide groups can form hydrogen bonds with biological molecules, altering their structure and function. Additionally, its nitrate groups can participate in redox reactions, influencing cellular processes .
Comparación Con Compuestos Similares
Dicopper chloride trihydroxide (Cu₂(OH)₃Cl): Similar in structure but contains chloride instead of nitrate.
Copper(II) hydroxide (Cu(OH)₂): Lacks the nitrate group and has different solubility properties.
Copper(II) nitrate (Cu(NO₃)₂): Contains nitrate but lacks the hydroxide groups.
Uniqueness: Dicopper trihydroxide nitrate is unique due to its combination of hydroxide and nitrate groups, which confer distinct chemical reactivity and solubility properties. This makes it particularly useful in applications where both basic and oxidizing properties are required .
Propiedades
Número CAS |
12158-75-7 |
|---|---|
Fórmula molecular |
Cu(NO3)2·3Cu(OH)2 |
Peso molecular |
480.22 g/mol |
Nombre IUPAC |
copper;hydroxide;nitrate |
InChI |
InChI=1S/Cu.NO3.H2O/c;2-1(3)4;/h;;1H2/q;-1;/p-1 |
Clave InChI |
NSJLXXYJHBIVIQ-UHFFFAOYSA-M |
SMILES |
[N+](=O)([O-])[O-].[OH-].[OH-].[OH-].[Cu+2].[Cu+2] |
SMILES canónico |
[N+](=O)([O-])[O-].[OH-].[Cu] |
Punto de ebullición |
Sublimes |
Color/Form |
Large, blue-green, orthorhombic crystals |
Densidad |
2.32 at 68 °F (USCG, 1999) |
melting_point |
238.1 °F (USCG, 1999) 255-256 °C |
| 3251-23-8 10402-29-6 |
|
Descripción física |
Obtained as a trihydrate and as a hexahydrate. Both are blue crystalline solids. Used in medicine, as an insecticide, in chemical analysis, in making light sensitive papers. Toxic oxides of nitrogen are produced in fires involving this material. Liquid; PelletsLargeCrystals, Liquid |
Pictogramas |
Oxidizer; Corrosive; Acute Toxic; Irritant; Environmental Hazard |
Solubilidad |
Sol in water, ethyl acetate, dioxane |
Sinónimos |
copper(II) nitrate cupric nitrate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















